molecular formula C16H16N4O3S2 B2512841 5-(1-((5-Ethylthiophen-2-yl)sulfonyl)azetidin-3-yl)-3-(pyridin-4-yl)-1,2,4-oxadiazole CAS No. 1251562-89-6

5-(1-((5-Ethylthiophen-2-yl)sulfonyl)azetidin-3-yl)-3-(pyridin-4-yl)-1,2,4-oxadiazole

Cat. No. B2512841
CAS RN: 1251562-89-6
M. Wt: 376.45
InChI Key: XPMPODNJIIXOBZ-UHFFFAOYSA-N
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Description

5-(1-((5-Ethylthiophen-2-yl)sulfonyl)azetidin-3-yl)-3-(pyridin-4-yl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C16H16N4O3S2 and its molecular weight is 376.45. The purity is usually 95%.
BenchChem offers high-quality 5-(1-((5-Ethylthiophen-2-yl)sulfonyl)azetidin-3-yl)-3-(pyridin-4-yl)-1,2,4-oxadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(1-((5-Ethylthiophen-2-yl)sulfonyl)azetidin-3-yl)-3-(pyridin-4-yl)-1,2,4-oxadiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial and Antifungal Properties

Research has identified that compounds structurally related to 5-(1-((5-Ethylthiophen-2-yl)sulfonyl)azetidin-3-yl)-3-(pyridin-4-yl)-1,2,4-oxadiazole exhibit significant antibacterial and antifungal activities. These activities make them potential candidates for the development of new antimicrobial agents. For example, Shah et al. (2014) synthesized azetidin-2-one-based phenyl sulfonyl pyrazoline derivatives and evaluated their antimicrobial activities, showing promise in this area (Shah et al., 2014). Similarly, Xu et al. (2011) created sulfone derivatives containing 1,3,4-oxadiazole moieties, which exhibited good antifungal activities against several plant pathogenic fungi, suggesting their potential use in agriculture (Xu et al., 2011).

Antiproliferative and Anti-cancer Activities

Compounds with the 1,3,4-oxadiazole nucleus have been explored for their antiproliferative and anti-cancer properties. A study by Redda and Gangapuram (2007) discussed the synthesis of substituted 1,3,4-oxadiazolyl tetrahydropyridines, evaluating their anti-cancer activities. This research highlights the potential of such compounds in developing new cancer treatments (Redda & Gangapuram, 2007).

Corrosion Inhibition

The derivatives of 1,3,4-oxadiazole, such as those studied by Ammal et al. (2018), have shown effectiveness as corrosion inhibitors for mild steel in sulphuric acid environments. This application is critical in industries where metal preservation is essential, demonstrating the versatility of these compounds beyond biomedical applications (Ammal, Prajila, & Joseph, 2018).

properties

IUPAC Name

5-[1-(5-ethylthiophen-2-yl)sulfonylazetidin-3-yl]-3-pyridin-4-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O3S2/c1-2-13-3-4-14(24-13)25(21,22)20-9-12(10-20)16-18-15(19-23-16)11-5-7-17-8-6-11/h3-8,12H,2,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPMPODNJIIXOBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)N2CC(C2)C3=NC(=NO3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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